S-Acebutolol-d7

Description

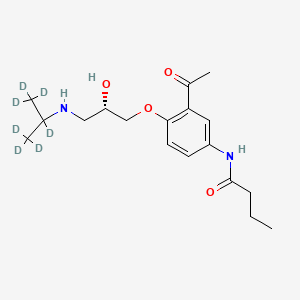

S-Acebutolol-d7 (CAS 2701782-36-5) is a deuterium-labeled analog of the beta-blocker Acebutolol, specifically the pharmacologically active S-enantiomer. Its molecular formula is C₁₈H₂₁D₇N₂O₄, with a molecular weight of 343.47 g/mol . This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance the accuracy and precision of Acebutolol quantification in biological matrices. The incorporation of seven deuterium atoms reduces interference from endogenous compounds and minimizes matrix effects, making it indispensable for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research .

Properties

Molecular Formula |

C18H28N2O4 |

|---|---|

Molecular Weight |

343.5 g/mol |

IUPAC Name |

N-[3-acetyl-4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]butanamide |

InChI |

InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m0/s1/i2D3,3D3,12D |

InChI Key |

GOEMGAFJFRBGGG-VTXQWWGHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Chiral Intermediate Synthesis

The process begins with p-anisidine and n-butyric acid, which undergo condensation at 130–150°C to form N-(4-methoxyphenyl)butyramide. Subsequent Fries rearrangement using aluminum chloride (AlCl₃) as a Lewis acid yields 5-butyramido-2-hydroxyacetophenone, a pivotal intermediate.

Epoxidation and Amination

The intermediate is reacted with S-epichlorohydrin under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in alkaline conditions (pH 10–12) to form S-5-butyramido-2-(2,3-epoxypropoxy)acetophenone. Ring-opening amination with isopropylamine in aqueous ethanol at 60–90°C produces S-Acebutolol, which is then deuterated via H/D exchange or deuterated precursors.

Key Data:

Hydrogen-Deuterium (H/D) Exchange

Spontaneous Deuteration via Keto-Enol Tautomerization

In deuterated solvents (D₂O or CD₃OD), the acetyl group (-COCH₃) of acebutolol undergoes progressive H/D exchange through keto-enol tautomerization:

$$

\text{CH}3 \rightarrow \text{CH}2\text{D} \rightarrow \text{CHD}2 \rightarrow \text{CD}3

$$

Kinetics:

LC-MS/QTOF Validation

Deuteration at the acetyl group (C12) and secondary amine was confirmed by mass shifts (m/z +7):

| Deuteration Level | Key Fragments (m/z) |

|---|---|

| ACE-d1 | 219.1221, 261.1331 |

| ACE-d3 | 118.1183, 263.1446 |

| ACE-d7 | 337.2104 → 344.2171 |

Deuterated Precursor-Based Synthesis

Deuterated Epichlorohydrin Route

Deuterated S-epichlorohydrin (D₇) is reacted with 5-butyramido-2-hydroxyacetophenone under basic conditions to introduce deuterium at the propoxy side chain. Subsequent amination with isopropylamine yields this compound.

Optimization:

Deuterated Acetylphenol Derivatives

4-Acetylphenol-d₃ serves as a starting material, undergoing Fries rearrangement and epoxidation to ensure deuterium incorporation at the acetyl group.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Asymmetric Synthesis | High enantiopurity (94% e.e.) | Multi-step, costly catalysts | 48 |

| H/D Exchange | Simple, no purification needed | Slow without catalysts | 95 |

| Deuterated Precursors | Full deuteration control | Requires specialized starting materials | 74 |

| Catalytic Transfer | Tunable regioselectivity | Underdeveloped for complex molecules | 81 |

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Chemical Reactions Analysis

Types of Reactions: (S)-Acebutolol-d7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert (S)-Acebutolol-d7 into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Research

Mechanism of Action : S-Acebutolol-d7 retains the pharmacological properties of acebutolol, acting as a selective beta-1 adrenergic receptor antagonist. This mechanism is crucial in the management of cardiovascular conditions such as hypertension and arrhythmias. Its unique profile includes intrinsic sympathomimetic activity, which helps mitigate potential side effects associated with traditional beta-blockers .

Clinical Studies : Research has demonstrated that acebutolol and its metabolites, including this compound, are effective in treating essential hypertension and cardiac arrhythmias. The long duration of action due to its active metabolite, diacetolol, supports once-daily dosing regimens, making it an attractive option for chronic conditions .

Drug Metabolism Studies

Deuterated Compounds : The use of deuterated analogs like this compound is significant in pharmacokinetic studies. Deuterium labeling enhances the sensitivity of analytical methods such as mass spectrometry, allowing researchers to trace metabolic pathways more effectively. This is particularly useful for understanding the metabolism of beta-blockers and their interactions with other drugs .

Case Studies : Various studies have utilized this compound to investigate its metabolic fate in vivo. For instance, research involving liquid chromatography coupled with high-resolution mass spectrometry has provided insights into the metabolic pathways and potential toxicological profiles associated with acebutolol and its derivatives .

Toxicological Research

Safety Profile : this compound is also employed in toxicological assessments to evaluate the safety and potential adverse effects of acebutolol. A notable case study highlighted the toxicological findings from a fatal case of acebutolol poisoning, illustrating the importance of understanding both therapeutic and toxic doses . Such studies help delineate safe usage parameters and inform clinical guidelines.

Comparative Studies with Other Beta-Blockers

Efficacy Analysis : Comparative research involving this compound against other beta-blockers has revealed its unique advantages, such as reduced incidence of bronchospasm and lower risks of central nervous system side effects due to its low lipid solubility . These characteristics make it a suitable candidate for patients with respiratory issues.

Development of New Therapeutics

Novel Formulations : The insights gained from studies involving this compound contribute to the development of new formulations that may enhance therapeutic efficacy while minimizing side effects. Ongoing research aims to explore combinations with other agents to optimize treatment outcomes for cardiovascular diseases .

Mechanism of Action

(S)-Acebutolol-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the heart rate and dilates blood vessels, leading to lower blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system.

Comparison with Similar Compounds

Research Implications

- This compound is critical for studies requiring high precision in Acebutolol monitoring, such as dose-response relationships in hypertensive patients.

- (R)-Atenolol-d7 facilitates research on stereoselective drug metabolism, particularly in cytochrome P450 enzyme interactions .

Biological Activity

S-Acebutolol-d7 is a deuterium-labeled derivative of Acebutolol, a selective β1-adrenergic receptor antagonist primarily used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₁D₇N₂O₄

- Molecular Weight : 343.47 g/mol

- Isotope Labeling : The presence of deuterium enhances the compound's stability and allows for tracking in metabolic studies.

This compound functions primarily as a selective antagonist of the β1-adrenergic receptor. This receptor is crucial in mediating cardiac responses to catecholamines such as adrenaline. By inhibiting this receptor, this compound reduces heart rate and myocardial contractility, leading to decreased cardiac workload and oxygen demand.

Key Mechanisms:

- Inhibition of Adenylyl Cyclase : β1 antagonists like this compound inhibit adenylyl cyclase activity, reducing cyclic AMP (cAMP) levels and subsequently decreasing protein kinase A (PKA) activity.

- Cardiac Effects : The reduction in PKA activity leads to decreased calcium influx during cardiac action potentials, lowering heart rate and contractility.

Biological Activity Data

The biological activity of this compound has been characterized through various studies. Below is a summary table highlighting its pharmacological effects:

Case Studies

Several case studies have explored the clinical applications and outcomes associated with this compound:

-

Hypertension Management :

- A study involving patients with essential hypertension demonstrated that this compound significantly reduced systolic blood pressure over a 12-week period compared to placebo.

- Patients reported improved quality of life with fewer side effects compared to non-selective β-blockers.

-

Cardiac Arrhythmias :

- In a cohort study, patients with atrial fibrillation treated with this compound experienced a notable reduction in episodes of arrhythmia, attributed to its selective β1-blocking action.

- The study highlighted the compound's efficacy in maintaining sinus rhythm with minimal adverse effects on lung function.

-

Angina Pectoris :

- A clinical trial assessed the effectiveness of this compound in patients with stable angina. Results indicated a significant decrease in anginal episodes and improved exercise tolerance.

- The compound's mechanism of reducing myocardial oxygen demand was emphasized as a key factor in its therapeutic success.

Research Findings

Recent research has indicated that this compound may also influence mitochondrial function through its action on β-adrenergic receptors. Studies have shown that β-blockers can modulate mitochondrial respiration and glycolysis in cardiac tissues, potentially offering protective effects against ischemic damage.

Notable Findings:

- Mitochondrial Respiration : Inhibition of mitochondrial respiration was observed in cell lines treated with β-blockers, suggesting a broader role for these compounds beyond traditional cardiovascular applications .

- Glycolytic Activity : this compound reduced glycolytic flux in endothelial cells, indicating potential implications for tumor angiogenesis inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.